(E)-4-(3-methoxypiperidin-1-yl)-4-oxobut-2-enoic acid
CAS No.: 1603930-62-6
Cat. No.: VC3424313
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1603930-62-6 |
|---|---|
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | (E)-4-(3-methoxypiperidin-1-yl)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H15NO4/c1-15-8-3-2-6-11(7-8)9(12)4-5-10(13)14/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)/b5-4+ |
| Standard InChI Key | SKRCGWIFEOFKAB-SNAWJCMRSA-N |
| Isomeric SMILES | COC1CCCN(C1)C(=O)/C=C/C(=O)O |
| SMILES | COC1CCCN(C1)C(=O)C=CC(=O)O |
| Canonical SMILES | COC1CCCN(C1)C(=O)C=CC(=O)O |
Introduction
(E)-4-(3-methoxypiperidin-1-yl)-4-oxobut-2-enoic acid is a chemical compound with a specific molecular structure and properties. It is identified by the CAS number 1603930-62-6 and has a molecular formula of C10H15NO4, with a molecular weight of 213.23 g/mol . This compound is part of a broader class of organic molecules that incorporate both piperidine and butenoic acid moieties.
Synthesis and Preparation
While specific synthesis methods for (E)-4-(3-methoxypiperidin-1-yl)-4-oxobut-2-enoic acid are not detailed in the available literature, compounds with similar structures often involve reactions that form the piperidine ring and attach it to the butenoic acid moiety. This might involve condensation reactions or other organic synthesis techniques.
Comparison with Similar Compounds
Other compounds like 4-(3-methoxyanilino)-4-oxobut-2-enoic acid (C11H11NO4) have been studied for their chemical properties and potential applications . These compounds often exhibit different biological activities based on their structural variations.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| (E)-4-(3-methoxypiperidin-1-yl)-4-oxobut-2-enoic acid | C10H15NO4 | 213.23 |
| 4-(3-methoxyanilino)-4-oxobut-2-enoic acid | C11H11NO4 | 221.21 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume